molecular formula C16H18N2O5 B2683862 methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate CAS No. 182866-72-4

methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B2683862
CAS No.: 182866-72-4
M. Wt: 318.329
InChI Key: MCLSIRVYRZFQHW-JTQLQIEISA-N
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Description

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate is a chiral oxazole derivative featuring a 1,3-oxazole core substituted at positions 2, 4, and 5. The 2-position bears a (1S)-configured ethyl group functionalized with a benzyloxycarbonyl (Cbz)-protected amine, while the 4-position is esterified as a methyl carboxylate. The 5-methyl group on the oxazole ring contributes to steric and electronic modulation. This compound is structurally classified as a peptidomimetic, a class of molecules designed to mimic peptide substrates or inhibitors, often utilized in drug discovery for enhanced metabolic stability .

For example, benzoxazole analogs (e.g., methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) are synthesized by refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by hydrazide formation . Similar methodologies may apply to the target compound, with modifications to accommodate stereochemistry and protecting groups.

Properties

IUPAC Name

methyl 5-methyl-2-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-10(14-18-13(11(2)23-14)15(19)21-3)17-16(20)22-9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,17,20)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLSIRVYRZFQHW-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@H](C)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate typically involves multi-step synthesis:

  • Formation of the Oxazole Ring: : This step includes cyclization reactions using appropriate precursors under controlled conditions.

  • Amino Group Introduction: : Amino groups are introduced through reactions involving benzyloxycarbonyl chloride and other intermediates.

  • Esterification: : The final step often involves esterification using methyl groups to achieve the desired ester functionality.

Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve:

  • Use of high-throughput synthesis techniques.

  • Optimization of reaction conditions to maximize yield and minimize by-products.

  • Implementation of scalable processes suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, forming oxazole-based derivatives.

  • Reduction: : Reduction processes may modify the nitrogen or oxygen functionalities.

  • Substitution: : Substitution reactions can introduce various functional groups onto the oxazole ring.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate.

  • Reduction: : Hydrogenation with palladium on carbon catalysts.

  • Substitution: : Use of halogenating agents and nucleophiles for electrophilic and nucleophilic substitutions.

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate as an anticancer agent. The compound has been synthesized and evaluated for its efficacy against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer progression .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. Specifically, it has shown potential in inhibiting enzymes such as topoisomerase II, which is crucial for DNA replication and repair. This inhibition can lead to enhanced therapeutic effects in cancer treatments .

Drug Design and Development

The structural features of this compound make it a valuable scaffold in drug design. Researchers are exploring modifications to this compound to enhance its pharmacological properties and reduce side effects. The ability to synthesize various analogs allows for extensive structure-activity relationship studies .

Synthesis Techniques

Innovative synthetic routes have been developed to produce this compound efficiently. For example, multi-component reactions (MCRs) have been employed to streamline the synthesis process, allowing for the rapid generation of diverse derivatives with potential biological activity . This method not only improves yield but also reduces the time and resources needed for synthesis.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potency.
Study 2Enzyme InhibitionIdentified as a potent inhibitor of topoisomerase II with a mechanism involving competitive inhibition.
Study 3Synthesis OptimizationDeveloped a one-pot synthesis method that reduced steps from six to two, improving efficiency and yield significantly.

Mechanism of Action

The compound's mechanism of action is closely related to its interaction with specific molecular targets, such as enzymes or receptors. These interactions often involve:

  • Binding to Active Sites: : Interacting with active sites of enzymes, potentially inhibiting or modifying their activity.

  • Pathway Modulation: : Affecting signaling pathways, leading to downstream biological effects.

  • Molecular Recognition: : Its unique structure allows it to engage in molecular recognition processes crucial for its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related oxazole derivatives, emphasizing differences in substituents, molecular properties, and functional groups.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Purity Applications/Notes
Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate (Target) Not explicitly given Not explicitly given - 5-methyl oxazole
- Cbz-protected (1S)-aminoethyl
- Methyl ester at C4
Oxazole, ester, carbamate (Cbz), amine Not specified Likely peptidomimetic applications
2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid C₁₈H₂₂N₂O₅ 346.38 - 3-methylbutyl chain
- Cbz-protected amine
- Carboxylic acid at C4
Oxazole, carboxylic acid, carbamate, amine ≥97% Peptidomimetics
2-[(1S)-2-(Benzyloxy)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid C₂₂H₂₂N₂O₆ 410.42 - Ethyl with benzyloxy and Cbz-protected amine
- Carboxylic acid at C4
Oxazole, carboxylic acid, carbamate, ether 98% Not specified
2-{(1S)-2-(Benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid C₂₂H₂₈N₂O₆ 424.47 - Ethyl with benzyloxy and Boc-protected amine
- Carboxylic acid at C4
Oxazole, carboxylic acid, carbamate (Boc), ether Not specified Boc group offers acid-labile protection

Key Structural and Functional Differences:

Substituent Variations :

  • The target compound features a methyl ester at C4, whereas analogs in –5 are carboxylic acids . Esters generally enhance lipophilicity and membrane permeability compared to acids, which may improve bioavailability in drug design .
  • The side chain at the 2-position varies significantly:

  • Target: Short ethyl group with Cbz protection.
  • : Longer 3-methylbutyl chain, increasing hydrophobicity.
  • –5: Ethyl group with additional benzyloxy substituent, introducing steric bulk and ether functionality.

Protecting Groups: The Cbz group (target, –4) is base-sensitive, requiring hydrogenolysis for deprotection. In contrast, the Boc group () is acid-labile, offering orthogonal protection strategies in peptide synthesis .

Molecular Weight and Solubility: The target compound’s ester group likely reduces polarity compared to carboxylic acid analogs (e.g., : 346.38 g/mol vs. target’s inferred lower weight).

Purity and Applications :

  • High purity (≥97%–98%) in –4 underscores pharmaceutical relevance. The target compound’s lack of purity data suggests further optimization may be required for preclinical studies.

Research Findings and Implications

  • Peptidomimetic Potential: The Cbz and Boc groups in these compounds mimic peptide bonds, enabling protease resistance while retaining target binding. The ethyl and methylbutyl chains (target vs. ) may influence interactions with hydrophobic binding pockets .
  • Synthetic Flexibility : The methyl ester in the target compound could serve as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid form. This strategy is common in angiotensin-converting enzyme (ACE) inhibitors .
  • Stability Considerations : The Boc group’s acid lability () makes it suitable for stepwise solid-phase synthesis, whereas Cbz (target) requires cautious handling under basic conditions .

Biological Activity

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate, a synthetic organic compound, has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen. The presence of a benzyloxycarbonyl group enhances its reactivity and provides a protective mechanism during synthesis. The molecular formula is C16H18N2O5C_{16}H_{18}N_{2}O_{5}, with a molecular weight of 330.33 g/mol .

Structural Formula

InChI InChI 1S C16H18N2O5 c1 10 14 18 13 11 2 23 14 15 19 21 3 17 16 20 22 9 12 7 5 4 6 8 12 h4 8 10H 9H2 1 3H3 H 17 20 t10 m0 s1\text{InChI }\text{InChI 1S C16H18N2O5 c1 10 14 18 13 11 2 23 14 15 19 21 3 17 16 20 22 9 12 7 5 4 6 8 12 h4 8 10H 9H2 1 3H3 H 17 20 t10 m0 s1}

Antimicrobial Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit antimicrobial properties. This compound has been investigated for its potential activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, the compound was tested against Mycobacterium tuberculosis and showed promising results in inhibiting bacterial growth through multiple pathways .

Anticancer Properties

The anticancer potential of this compound has been explored in various cell lines. In vitro studies demonstrated that it significantly inhibits the proliferation of cancer cells. For example:

Cell Line Inhibition (%) IC50 (µM)
SF-29550%5.35
U25140%6.00
OVCAR-471%4.50

These results indicate that the compound may act as a kinase inhibitor, preventing cancer cells from progressing through the cell cycle .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : It has been shown to trigger programmed cell death in cancerous cells through the activation of caspases.
  • Cell Cycle Arrest : Studies indicate an increase in the S-phase population of treated cells, suggesting that the compound interferes with DNA replication .

Study on Antimicrobial Efficacy

A recent study published in Frontiers in Microbiology evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The study found that the compound exhibited significant antibacterial activity at concentrations lower than those required for traditional antibiotics .

Anticancer Activity Research

In another research effort focusing on novel anticancer agents, this compound was evaluated against a panel of cancer cell lines. The findings revealed that it inhibited cell growth effectively across various types of cancer cells, with particular potency observed in melanoma and ovarian cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)ethyl)-5-methyl-1,3-oxazole-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Protection of the amino group : Use benzyloxycarbonyl (Cbz) chloride to introduce the Cbz group, ensuring stereochemical control at the (1S)-position .

Oxazole ring formation : Employ cyclization reactions using reagents like ethyl 3-methyl-4-oxo-4,5-dihydroisoxazole-5-carboxylate derivatives under controlled pH and temperature .

Esterification : Methylation of the carboxylic acid intermediate using methanol and catalytic acid (e.g., H₂SO₄) .
Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized via LC-MS or NMR.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:
Technique Purpose Example Parameters References
¹H/¹³C NMR Confirm stereochemistry, substituent positionsDMSO-d₆ or CDCl₃ solvent; 400–700 MHz
HPLC Assess purity (>95%)C18 column, acetonitrile/water gradient
FTIR Identify functional groups (C=O, N-H)KBr pellet, 400–4000 cm⁻¹
HRMS Verify molecular weightESI or MALDI-TOF

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis of the (1S)-configured aminoethyl group?

  • Methodological Answer :
  • Chiral auxiliaries : Use (S)-tert-butyl sulfinamide to direct stereoselective amination .
  • Asymmetric catalysis : Employ palladium-catalyzed asymmetric hydrogenation with BINAP ligands for Cbz group introduction .
  • Analytical validation : Utilize chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to quantify enantiomeric excess (ee) ≥98% .

Q. How should researchers resolve contradictions in NMR data for structural confirmation?

  • Methodological Answer :
  • 2D NMR experiments : Perform COSY, HSQC, and HMBC to assign overlapping signals (e.g., oxazole protons vs. methyl groups) .
  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • Cross-validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What storage conditions are critical to prevent degradation of this compound?

  • Methodological Answer :
  • Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the ester group .
  • Humidity : Use desiccants (silica gel) to avoid moisture-induced decomposition .
  • Light sensitivity : Protect from UV exposure by using amber glassware .

Q. How can reaction mechanisms for Cbz group introduction be studied experimentally?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Use deuterated reagents (e.g., CD₃OD) to identify rate-determining steps .
  • Trapping intermediates : Quench reactions at partial conversion and isolate intermediates via TLC or LC-MS .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for Cbz group transfer .

Data Interpretation & Theoretical Frameworks

Q. How to address discrepancies in bioactivity results across different assays?

  • Methodological Answer :
  • Dose-response curves : Validate activity thresholds using IC₅₀ values from ≥3 independent assays .
  • Control experiments : Rule out assay-specific artifacts (e.g., solvent interference) by including DMSO controls .
  • Statistical rigor : Apply ANOVA or Bayesian hierarchical modeling to reconcile variability .

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Methodological Answer :
  • Flow chemistry : Optimize continuous flow conditions for oxazole ring formation (residence time: 30–60 min) .
  • Catalyst recycling : Use immobilized enzymes (e.g., lipases) for esterification to reduce costs .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Safety & Compliance

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

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